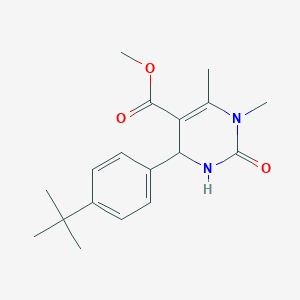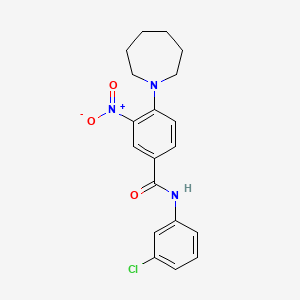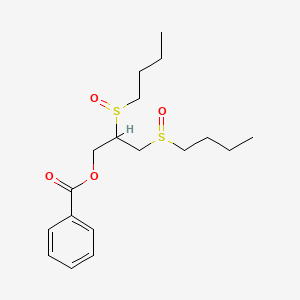![molecular formula C24H23N3O2 B3925518 7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925518.png)
7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol
Overview
Description
7-[(4-propoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol, commonly known as PPQ, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. PPQ belongs to the class of quinoline-based compounds and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite. PPQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant activities of PPQ are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PPQ has been found to exhibit several biochemical and physiological effects. PPQ has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. PPQ has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, PPQ has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential drug candidate for the treatment of several other diseases.
Advantages and Limitations for Lab Experiments
PPQ has several advantages for lab experiments. PPQ is a stable and readily available compound, which makes it easy to work with. PPQ also exhibits high potency against malaria and cancer cells, which makes it a valuable tool for studying these diseases. However, PPQ has some limitations for lab experiments. PPQ has poor solubility in water, which makes it difficult to administer in vivo. In addition, PPQ has not been extensively studied in animal models, which limits its potential for clinical translation.
Future Directions
There are several future directions for research on PPQ. One potential direction is to study the pharmacokinetics and pharmacodynamics of PPQ in animal models. This would provide valuable information on the efficacy and safety of PPQ as a potential drug candidate. Another potential direction is to study the synergistic effects of PPQ with other drugs. This could lead to the development of combination therapies for the treatment of malaria and cancer. Finally, further research is needed to understand the exact mechanism of action of PPQ and to identify its molecular targets. This would provide valuable information for the rational design of new and more potent PPQ analogs.
Scientific Research Applications
PPQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. PPQ has been found to exhibit antimalarial activity and has been studied as a potential drug candidate for the treatment of malaria. PPQ has also been found to exhibit anticancer activity and has been studied as a potential drug candidate for the treatment of cancer. In addition, PPQ has been found to exhibit anti-inflammatory and antioxidant activities, which make it a potential drug candidate for the treatment of several other diseases.
properties
IUPAC Name |
7-[(4-propoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-16-29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h3-15,22,28H,2,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCAQPUJIALTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925448.png)

![6-(2-bromo-5-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925460.png)

![butyl 2-(4-methylpiperazin-1-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3925486.png)
![6-mesityl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925492.png)

![N-(3-chlorophenyl)-4-[(2-hydroxyethyl)amino]-3-nitrobenzamide](/img/structure/B3925503.png)
![5-[4-(dibutylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925509.png)
![3-[(2-fluorobenzyl)thio]-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925515.png)

![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3925532.png)
![4-benzyl-1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine](/img/structure/B3925541.png)
![3-(butylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925547.png)